3-Hydroxyazetidine-3-carbonitrile hydrochloride
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Overview
Description
3-Hydroxyazetidine-3-carbonitrile hydrochloride is an organic compound with the molecular formula C4H6N2O·HCl. . This compound is known for its unique structure, which includes a four-membered azetidine ring with a hydroxyl group and a nitrile group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxyazetidine-3-carbonitrile hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 3-aminopropionitrile with formaldehyde and hydrochloric acid, leading to the formation of the azetidine ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyazetidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to primary amines under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
3-Hydroxyazetidine-3-carbonitrile hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-hydroxyazetidine-3-carbonitrile hydrochloride is primarily related to its ability to interact with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . This interaction is facilitated by the presence of reactive functional groups, such as the hydroxyl and nitrile groups, which can participate in various chemical reactions within biological systems .
Comparison with Similar Compounds
3-Hydroxyazetidine hydrochloride: Similar in structure but lacks the nitrile group.
Azetidine-3-carbonitrile: Lacks the hydroxyl group but retains the nitrile group.
3-Aminopropionitrile: Precursor in the synthesis of 3-hydroxyazetidine-3-carbonitrile hydrochloride.
Uniqueness: this compound is unique due to the presence of both hydroxyl and nitrile groups on the azetidine ring. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
3-hydroxyazetidine-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O.ClH/c5-1-4(7)2-6-3-4;/h6-7H,2-3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVQWMBBODTPBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C#N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1785077-92-0 |
Source
|
Record name | 3-hydroxyazetidine-3-carbonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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